Unique Pharmacopeial Identity as EP Impurity F
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is officially cataloged as Goserelin EP Impurity F (Free Base) under CAS 1426173-74-1, a designation not shared by any other LHRH analog [1]. This regulatory identity requires its use as a reference standard for the analytical method development, method validation, and quality control of Goserelin drug substance and finished pharmaceutical products [1]. No alternative compound can fulfill this specific pharmacopeial function.
| Evidence Dimension | Regulatory Identity and Analytical Application |
|---|---|
| Target Compound Data | Goserelin EP Impurity F (CAS 1426173-74-1) |
| Comparator Or Baseline | Goserelin (CAS 65807-02-5); other LHRH analog impurities |
| Quantified Difference | Unique EP impurity designation; alternative LHRH analogs have distinct EP impurity codes (e.g., Impurity E: CAS 147688-42-4) |
| Conditions | European Pharmacopoeia (EP) monograph specifications for Goserelin |
Why This Matters
For procurement in regulated pharmaceutical development or quality control laboratories, only this compound satisfies the EP impurity F reference standard requirement, directly impacting regulatory submission compliance.
- [1] Veeprho. Goserelin EP Impurity F (Free Base) CAS 1426173-74-1. Veeprho Pharmaceutical Standards. View Source
